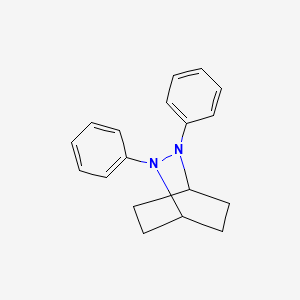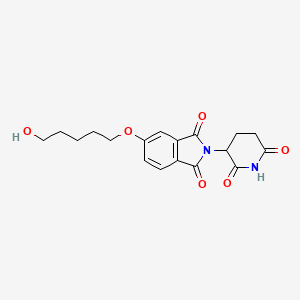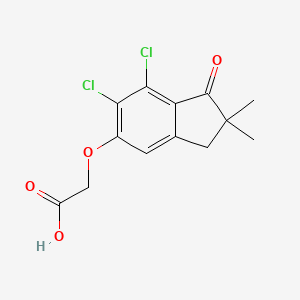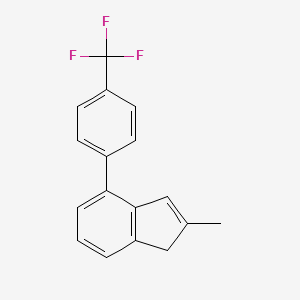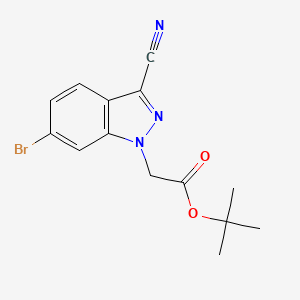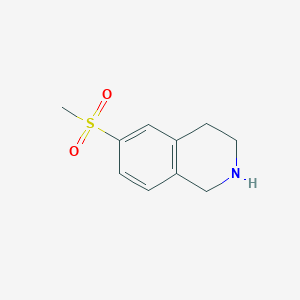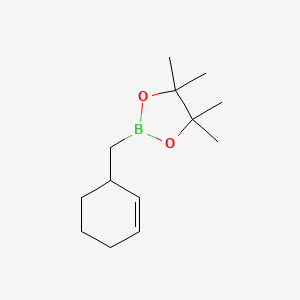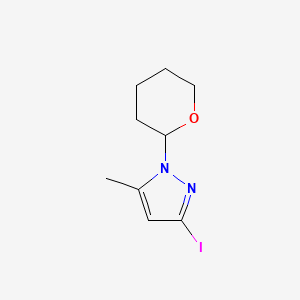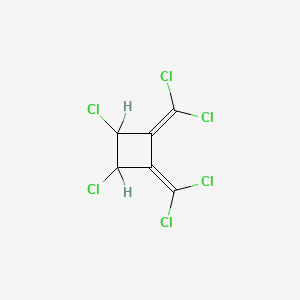
4-Cyclopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid: is an organic compound that features a cyclopropoxy group and a dioxaborolan group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid typically involves the reaction of a benzoic acid derivative with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base in an organic solvent. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Organic solvents such as dichloromethane, toluene.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, the compound may be used as a probe to study enzyme activities or as a building block for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The dioxaborolan group can participate in boron-mediated reactions, which are crucial in various catalytic processes.
Comparaison Avec Des Composés Similaires
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: 4-Cyclopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where such properties are advantageous.
Propriétés
Formule moléculaire |
C16H21BO5 |
|---|---|
Poids moléculaire |
304.1 g/mol |
Nom IUPAC |
4-cyclopropyloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
InChI |
InChI=1S/C16H21BO5/c1-15(2)16(3,4)22-17(21-15)12-9-10(14(18)19)5-8-13(12)20-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,18,19) |
Clé InChI |
NHNDUMVFXMTYQI-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)O)OC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





